molecular formula C17H14OS B12854422 2-[2-(Benzyloxy)phenyl]thiophene

2-[2-(Benzyloxy)phenyl]thiophene

Cat. No.: B12854422
M. Wt: 266.4 g/mol
InChI Key: WTQVEZXKJHLNQO-UHFFFAOYSA-N
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Description

2-[2-(Benzyloxy)phenyl]thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to the thiophene ring. The molecular formula of this compound is C17H14OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzyloxy)phenyl]thiophene can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, the reaction between 2-bromothiophene and 2-(benzyloxy)phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzyloxy)phenyl]thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

2-[2-(Benzyloxy)phenyl]thiophene has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[2-(Benzyloxy)phenyl]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiophene: Lacks the benzyloxy group, resulting in different chemical and biological properties.

    2-(4-Methoxyphenyl)thiophene: Contains a methoxy group instead of a benzyloxy group, leading to variations in reactivity and applications.

    2-(4-Chlorophenyl)thiophene: Substituted with a chlorine atom, affecting its electronic properties and reactivity.

Uniqueness

2-[2-(Benzyloxy)phenyl]thiophene is unique due to the presence of the benzyloxy group, which can influence its solubility, reactivity, and interactions with biological targets.

Properties

Molecular Formula

C17H14OS

Molecular Weight

266.4 g/mol

IUPAC Name

2-(2-phenylmethoxyphenyl)thiophene

InChI

InChI=1S/C17H14OS/c1-2-7-14(8-3-1)13-18-16-10-5-4-9-15(16)17-11-6-12-19-17/h1-12H,13H2

InChI Key

WTQVEZXKJHLNQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CS3

Origin of Product

United States

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